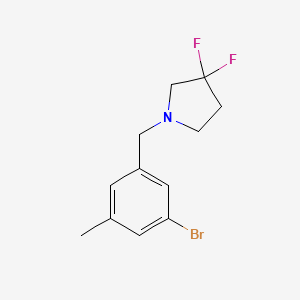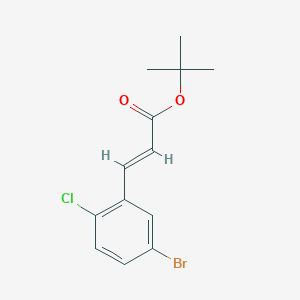
(E)-tert-butyl 3-(5-bromo-2-chlorophenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-tert-butyl 3-(5-bromo-2-chlorophenyl)acrylate is an organic compound that belongs to the class of acrylates It features a tert-butyl ester group attached to an acrylate moiety, with a 5-bromo-2-chlorophenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 3-(5-bromo-2-chlorophenyl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-chlorobenzaldehyde and tert-butyl acrylate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydride.
Catalysts: A palladium catalyst, such as palladium acetate, is commonly used to facilitate the coupling reaction.
Solvents: The reaction is typically performed in an organic solvent like tetrahydrofuran or dimethylformamide.
Temperature and Time: The reaction mixture is heated to a temperature range of 60-80°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity.
化学反应分析
Types of Reactions
(E)-tert-butyl 3-(5-bromo-2-chlorophenyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The acrylate moiety can be reduced to the corresponding alcohol or oxidized to form epoxides.
Polymerization: The acrylate group can participate in polymerization reactions to form polymers with specific properties.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride are used.
Major Products
Substitution: Products include substituted phenyl acrylates.
Oxidation: Products include epoxides and diols.
Reduction: Products include alcohols and alkanes.
科学研究应用
Chemistry
In chemistry, (E)-tert-butyl 3-(5-bromo-2-chlorophenyl)acrylate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized acrylates and polymers.
Biology
In biological research, this compound is explored for its potential as a ligand in the development of bioactive molecules. Its structural features allow for the design of inhibitors or activators of specific biological pathways.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
In the industrial sector, this compound is utilized in the production of specialty polymers and materials with unique properties. Its ability to undergo polymerization makes it valuable in the manufacture of coatings, adhesives, and resins.
作用机制
The mechanism by which (E)-tert-butyl 3-(5-bromo-2-chlorophenyl)acrylate exerts its effects depends on its application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity.
相似化合物的比较
Similar Compounds
- tert-butyl 3-(5-bromo-2-fluorophenyl)acrylate
- tert-butyl 3-(5-chloro-2-methylphenyl)acrylate
- tert-butyl 3-(5-iodo-2-chlorophenyl)acrylate
Uniqueness
(E)-tert-butyl 3-(5-bromo-2-chlorophenyl)acrylate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual halogenation provides distinct reactivity patterns and allows for selective functionalization, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
tert-butyl (E)-3-(5-bromo-2-chlorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClO2/c1-13(2,3)17-12(16)7-4-9-8-10(14)5-6-11(9)15/h4-8H,1-3H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMSAIYXBKGGQK-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=C(C=CC(=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=C(C=CC(=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
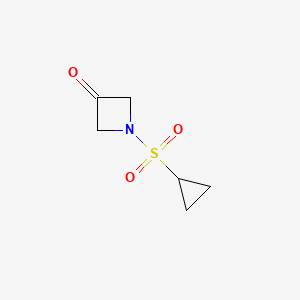
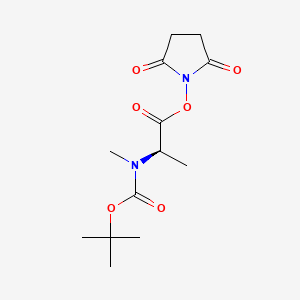
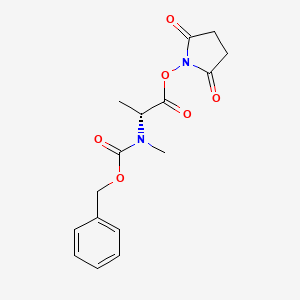
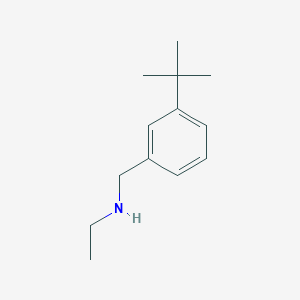
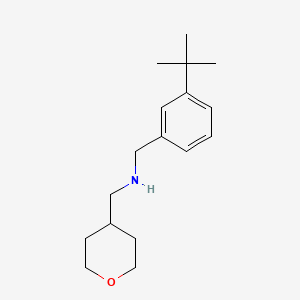
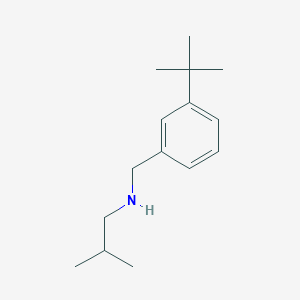
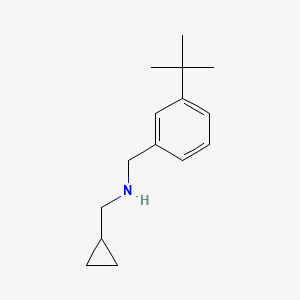
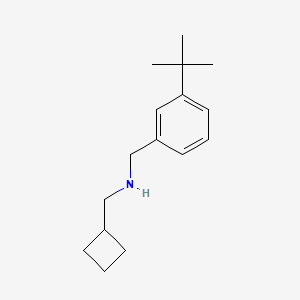
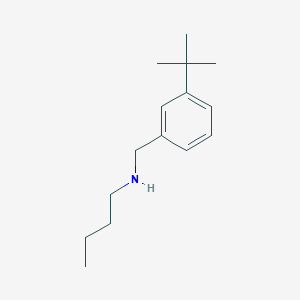
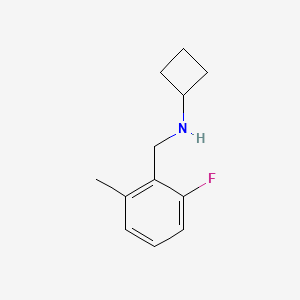
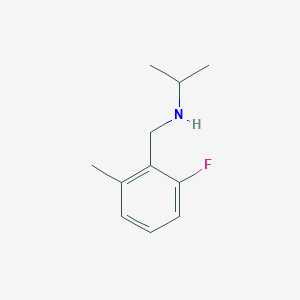
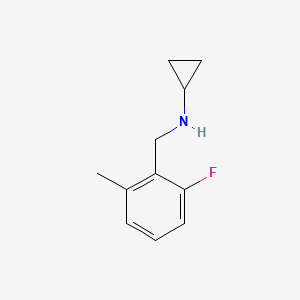
![tert-Butyl 3-[(4-hydroxypiperidin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B8182802.png)
